molecular formula C14H17Cl2NO3 B334989 2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide

2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide

Katalognummer: B334989
Molekulargewicht: 318.2 g/mol
InChI-Schlüssel: MNWQCGKUNKDBFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and tetrahydrofuranylmethyl groups

Vorbereitungsmethoden

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with tetrahydro-2-furanylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide can be compared with similar compounds such as:

    2-(2,4-dichlorophenoxy)acetic acid: This compound is structurally similar but lacks the tetrahydro-2-furanylmethyl group.

    2-(2,4-dichlorophenoxy)-N-methylpropanamide: This compound has a methyl group instead of the tetrahydro-2-furanylmethyl group.

    2-(2,4-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide: This compound has an acetamide group instead of the propanamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H17Cl2NO3

Molekulargewicht

318.2 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C14H17Cl2NO3/c1-9(14(18)17-8-11-3-2-6-19-11)20-13-5-4-10(15)7-12(13)16/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,17,18)

InChI-Schlüssel

MNWQCGKUNKDBFR-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1CCCO1)OC2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

CC(C(=O)NCC1CCCO1)OC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.